3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5S/c17-15-13(19-14-8-4-5-9-21(14)15)10-23-16-20-18-11-22(16)12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHSMWXCBBQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=C(N4C=CC=CC4=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs. The choice of reagents and conditions is critical to ensure the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling partners. The conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine and triazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine demonstrate effectiveness against various bacterial strains.
A study reported that imidazotriazole-incorporated thiazoles exhibited good to moderate antibacterial activity against a range of microorganisms, with some derivatives outperforming standard antibiotics like amphotericin B against Staphylococcus epidermidis .
Anticancer Applications
The anticancer potential of this compound has been explored through various studies evaluating its efficacy against different cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo derivative | MCF-7 (breast cancer) | 5.71 |
| Standard (5-fluorouracil) | MCF-7 | 6.14 |
The presence of electron-withdrawing groups in the structure has been linked to increased anticancer activity, suggesting that modifications to the compound could enhance its therapeutic potential .
Anticonvulsant Properties
In addition to antimicrobial and anticancer activities, the compound has been investigated for its anticonvulsant properties. A series of thiazole-integrated compounds were synthesized and evaluated for their anticonvulsant activity in animal models. The structure–activity relationship (SAR) revealed that specific substituents significantly influenced the anticonvulsant efficacy .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Anticonvulsant Evaluation :
Wirkmechanismus
The mechanism of action of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and 1,2,4-triazole-containing compounds. Examples include:
- 3-bromo-4-phenyl-2-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine
- 2-(4-phenyl-1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine .
Uniqueness
The uniqueness of 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
The compound 3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHBrNS
- Molecular Weight : Approximately 400.32 g/mol
- CAS Number : 941716-98-9
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial effects comparable to standard antibiotics .
Antitumor Activity
Preliminary studies indicate that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
-
Study on Antimicrobial Efficacy :
Compound Bacterial Strain MIC (µg/mL) A Staphylococcus aureus 0.5 B Escherichia coli 1.0 C Pseudomonas aeruginosa 4.0 - Antitumor Studies :
The biological activity of this compound is thought to be mediated through several mechanisms:
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting from aminopyridines and functionalized thiol-triazole precursors. Key methodologies include:
- Oxidative cyclization : Hydrazine intermediates undergo oxidative ring closure using sodium hypochlorite in ethanol, a greener approach that avoids toxic reagents like Cr(VI) salts .
- Multi-component coupling : Copper-catalyzed three-component reactions (e.g., 2-aminopyridines, arylaldehydes, and alkynes) enable modular assembly of the imidazo[1,2-a]pyridine core .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields for triazole derivatives, a strategy applicable to related scaffolds .
Critical parameters : Temperature control (room temperature to 80°C), solvent polarity, and stoichiometric ratios of reactants significantly influence yield and purity .
Basic: How is the compound characterized, and what analytical techniques are prioritized?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positioning, particularly for distinguishing thioether linkages and fused ring systems .
- HPLC : Monitors reaction progress and purity (>95% typical), with reversed-phase C18 columns and acetonitrile/water gradients as standard protocols .
- Mass spectrometry (MS) : High-resolution MS validates molecular formulas, especially for bromine/chlorine isotopic patterns .
Note : X-ray crystallography is recommended for resolving ambiguous stereochemistry in analogs .
Basic: What structural features influence its reactivity and bioactivity?
- Electrophilic sites : The bromine atom at position 3 facilitates nucleophilic substitution (e.g., Suzuki coupling), while the thioether bridge (-S-CH-) is susceptible to oxidation .
- Heterocyclic core : The imidazo[1,2-a]pyridine and 1,2,4-triazole rings enhance π-π stacking with biological targets, as seen in antifungal and cytoprotective analogs .
- Phenyl substituents : The 4-phenyl group on the triazole ring increases lipophilicity, impacting membrane permeability in bioassays .
Advanced: How can green chemistry principles be applied to its synthesis?
- Oxidant selection : Replace DDQ or Cr(VI) with NaOCl (bleach) for oxidative cyclization, reducing hazardous waste .
- Solvent optimization : Ethanol or water-ethanol mixtures minimize environmental impact compared to DMF or DMSO .
- Catalytic systems : Cu(I)/Cu(II) catalysts in three-component reactions reduce stoichiometric metal waste .
Example : A room-temperature NaOCl-mediated cyclization in ethanol achieved 73% yield with minimal purification .
Advanced: How to optimize reaction conditions to improve yields?
- Temperature gradients : Microwave irradiation (e.g., 100–150°C) accelerates heterocycle formation, reducing side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF improves catalyst solubility in Cu-mediated couplings .
- Workflow : Use sequential one-pot reactions to avoid intermediate isolation, as demonstrated in imidazo[1,2-a]pyridine syntheses .
Data-driven approach : Design of Experiments (DoE) can model interactions between temperature, solvent, and catalyst loading .
Advanced: What computational methods support mechanistic studies?
- DFT calculations : Predict regioselectivity in cyclization steps (e.g., N1 vs. N2 attack in triazole formation) and optimize transition states .
- Molecular docking : Screen interactions with biological targets (e.g., fungal CYP51 for antifungal analogs) to rationalize structure-activity relationships .
Case study : DFT analysis of triazole derivatives revealed electron-withdrawing groups (e.g., -Br) lower HOMO-LUMO gaps, enhancing electrophilicity .
Advanced: How to address contradictory bioactivity data in related compounds?
- Case example : Imidazo[1,2-a]pyridines with cytoprotective but no antisecretory activity highlight the need for target-specific assays (e.g., H/K-ATPase inhibition vs. prostaglandin modulation) .
- Structural tuning : Introduce sulfonyl or morpholine groups to modulate solubility and target affinity, as seen in triazolopyridine analogs .
- In vivo validation : Compare rodent ulcer models (e.g., ethanol-induced lesions) with in vitro assays to resolve discrepancies .
Advanced: What strategies stabilize reactive intermediates during heterocycle formation?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines in multi-step syntheses to prevent undesired cyclization .
- Low-temperature quenching : Trap electrophilic intermediates (e.g., bromoimidazoles) at -78°C to avoid polymerization .
- Solid-phase extraction : Alumina plugs efficiently remove oxidizing agents (e.g., excess NaOCl) post-cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
